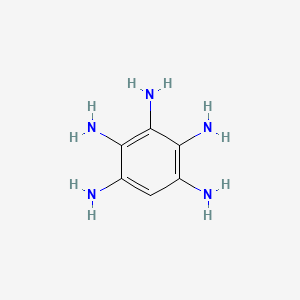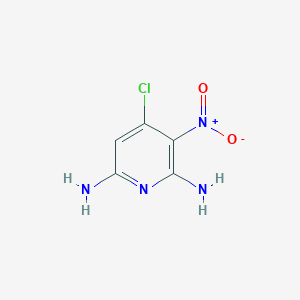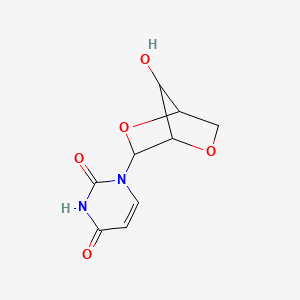
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one is a chemical compound with the molecular formula C9H10N2O5 It is a derivative of pyrimidine and is characterized by the presence of a hydroxyl group at the 4-position and an anhydropentofuranosyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one typically involves the reaction of a suitable pyrimidine derivative with an anhydropentofuranosyl donor. One common method involves the use of a protected pyrimidine nucleoside, which is then subjected to deprotection and cyclization reactions to form the desired compound. The reaction conditions often include the use of strong acids or bases, as well as specific temperature and solvent conditions to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction, the availability of raw materials, and the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The anhydropentofuranosyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:
1-(2,5-Anhydropentofuranosyl)-4-aminopyrimidin-2(1H)-one: This compound has an amino group at the 4-position instead of a hydroxyl group, leading to different chemical and biological properties.
1-(2,5-Anhydropentofuranosyl)-4-methylpyrimidin-2(1H)-one:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Propiedades
Número CAS |
3257-75-8 |
|---|---|
Fórmula molecular |
C9H10N2O5 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-5-1-2-11(9(14)10-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H,10,12,14) |
Clave InChI |
BWPVYUIZEQCYPW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(O1)C(O2)N3C=CC(=O)NC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)


![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)

![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)

